![molecular formula C16H14Cl2O2 B13884663 4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde CAS No. 921630-63-9](/img/structure/B13884663.png)
4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde is an organic compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.19 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a dichloromethylphenoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde typically involves the reaction of 2,6-dichloro-4-methylphenol with an appropriate ethylating agent to form the intermediate 2-(2,6-dichloro-4-methylphenoxy)ethyl compound. This intermediate is then subjected to a formylation reaction to introduce the benzaldehyde group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloromethylphenoxyethyl moiety may facilitate binding to hydrophobic pockets, while the benzaldehyde group can form covalent or non-covalent interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde can be compared with similar compounds such as:
4-(2-(2,6-Dichlorophenoxy)ethyl)benzaldehyde: Lacks the methyl group, which may affect its binding affinity and reactivity.
4-(2-(2,6-Dichloro-4-methylphenoxy)ethyl)acetophenone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
921630-63-9 |
|---|---|
Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
4-[2-(2,6-dichloro-4-methylphenoxy)ethyl]benzaldehyde |
InChI |
InChI=1S/C16H14Cl2O2/c1-11-8-14(17)16(15(18)9-11)20-7-6-12-2-4-13(10-19)5-3-12/h2-5,8-10H,6-7H2,1H3 |
InChI Key |
OONTVLLCKAFALT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCC2=CC=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


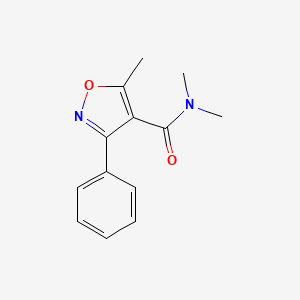
![6-[[5-(5-carboxy-3-methylpent-2-enyl)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13884593.png)

![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)
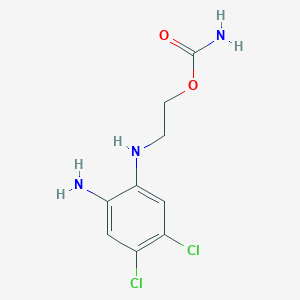

![Disodium;2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;hydrate](/img/structure/B13884625.png)
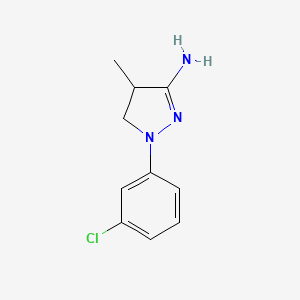
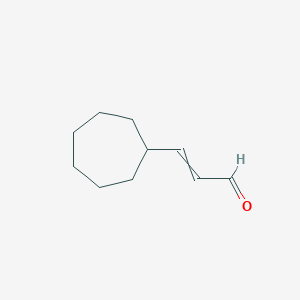

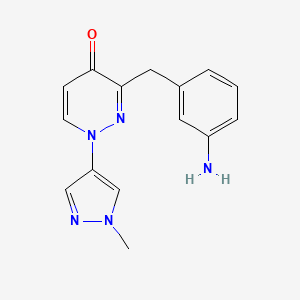
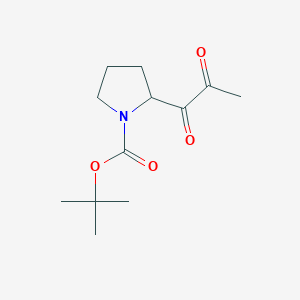
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)

